Levophacetoperane-D3 is a synthetic derivative of vitamin D3, a vital nutrient known for its role in calcium metabolism and bone health. This compound is part of ongoing research aimed at enhancing the biological activity and therapeutic potential of vitamin D3 derivatives. The synthesis and analysis of Levophacetoperane-D3 have garnered attention due to its potential applications in treating various health conditions, including bone disorders and immune system regulation.
Levophacetoperane-D3 is classified under vitamin D analogs. It is synthesized from vitamin D3, which is naturally produced in the skin upon exposure to sunlight or can be obtained from dietary sources such as fatty fish, fortified foods, and supplements. The classification of Levophacetoperane-D3 as a vitamin D analog indicates its structural similarity to vitamin D3 but with modifications that may enhance its efficacy or reduce side effects.
The synthesis of Levophacetoperane-D3 involves several advanced organic chemistry techniques. One notable method includes continuous-flow synthesis, which allows for more efficient production compared to traditional batch methods. This technique utilizes a two-stage process that enhances yield and purity without the need for intermediate compounds.
The continuous-flow synthesis method typically employs high-performance liquid chromatography (HPLC) for purification and analysis. For example, the separation of hydroxylated derivatives of vitamin D3 can be achieved using reverse-phase HPLC with specific gradient elution profiles involving acetonitrile and water mixtures at controlled flow rates .
Levophacetoperane-D3 features a modified side chain at the C-2 position, which differentiates it from standard vitamin D3. The structural modifications aim to improve binding affinity to the vitamin D receptor (VDR), enhancing its biological activity.
X-ray crystallography studies have provided insights into the binding interactions between Levophacetoperane-D3 and the VDR, revealing novel interactions that may contribute to its enhanced activity .
The chemical reactions involved in synthesizing Levophacetoperane-D3 include hydroxylation and other functional group modifications. These reactions are carefully controlled to ensure high specificity and yield.
The reaction conditions often include specific temperature controls, pH adjustments, and the use of catalysts or reagents that facilitate the desired transformations while minimizing by-products .
Levophacetoperane-D3 exerts its effects primarily through binding to the VDR, which regulates gene expression related to calcium homeostasis and immune function. Upon binding, it activates transcriptional processes that enhance calcium absorption in the intestines and influence bone remodeling.
Studies indicate that modifications in the structure of Levophacetoperane-D3 lead to increased transactivation potential compared to standard vitamin D3, suggesting a more potent mechanism of action in biological systems .
Levophacetoperane-D3 is typically characterized by its solubility in organic solvents such as methanol and acetonitrile, which facilitates its analysis through chromatographic techniques.
The compound's stability under various pH conditions and its reactivity with other biochemical molecules are critical considerations during its synthesis and application. Analytical methods such as mass spectrometry are employed to confirm the identity and purity of Levophacetoperane-D3 .
Levophacetoperane-D3 has potential applications in various scientific fields:
Levophacetoperane-D3 (C~14~H~16~D~3~NO~2~) is a deuterated analog of the psychostimulant phacetoperane, featuring selective replacement of three hydrogen atoms with deuterium at the acetate methyl group ( [3] [6]). The molecular weight of 236.32 g/mol reflects a 3-unit mass increase compared to the non-deuterated compound (233.31 g/mol), confirming isotopic purity >98% atom D in commercial reference standards ( [6]). The deuterium labeling occurs at the O-acetyl moiety (-OC(=O)CD~3~), a strategic position that influences metabolic stability without altering the core pharmacophore ( [1]).
Table 1: Isotopic Labeling Profile of Levophacetoperane-D3
Position | Elemental Replacement | Isotopic Purity | Molecular Impact |
---|---|---|---|
Acetate methyl | -CH~3~ → -CD~3~ | ≥98% atom D | +3 Da mass shift |
Piperidine ring | Unmodified | N/A | Preserves pharmacophore |
Phenyl group | Unmodified | N/A | Maintains aromatic interactions |
Analytical characterization relies on mass spectrometry, where the M+3 ion ([M]⁺ at m/z 236) serves as the primary signature. Nuclear magnetic resonance (NMR) spectra further confirm deuterium incorporation through the absence of the characteristic ~1.9 ppm proton signal in the non-deuterated analog, replaced by a decoupled carbon resonance at ~20 ppm in ¹³C-NMR ( [1] [7]). This isotopic labeling enables precise tracking in mass spectrometry-based assays, making it invaluable as an internal standard for pharmacokinetic studies ( [3]).
Levophacetoperane-D3 retains the (R,R)-stereochemistry of its parent compound, critical for dopamine reuptake inhibition. The chiral centers at the phenyl-piperidinyl methine (C1) and piperidinyl C2 positions confer a specific three-dimensional orientation essential for target engagement ( [4] [5]). X-ray crystallography of non-deuterated levophacetoperane confirms the αR,2R configuration, where the acetate group occupies a pseudo-axial position stabilized by intramolecular hydrogen bonding between the piperidinyl N-H and carbonyl oxygen ( [5]).
Synthetic routes utilize enantiopure precursors like (R)-phenyl(piperidin-2-yl)methanol, with deuterium introduced during acetylation using deuterated acetic anhydride (CD~3~CO~2~O). This process retains >99% enantiomeric excess (ee), as verified by chiral HPLC using amylose-based columns ( [5] [8]). The (R,R)-enantiomer exhibits 50-fold higher affinity for dopamine transporters (DAT) than its (S,S)-counterpart, attributed to optimal steric complementarity with the DAT hydrophobic binding pocket ( [8]).
Structural Diagram:
(R,R)-Configuration Ph \ C* - OCOCD3 → Key: C* = Chiral carbon / H-N (Deuterated acetate) / \ Piperidine ring
Deuteration induces subtle but significant alterations in physicochemical and pharmacological properties:
Table 2: Comparative Properties of Levophacetoperane-D3 vs. Non-Deuterated Form
Property | Levophacetoperane-D3 | Non-Deuterated | Impact |
---|---|---|---|
Molecular weight | 236.32 g/mol | 233.31 g/mol | MS detection |
C-D bond strength | ~105 kJ/mol | ~100 kJ/mol (C-H) | Metabolic stability |
LogP (calculated) | 1.82 ± 0.05 | 1.79 ± 0.03 | Unchanged lipophilicity |
Plasma half-life (rat) | 3.2 ± 0.4 h | 2.7 ± 0.3 h | 18% increase |
DAT IC~50~ | 12.3 nM | 11.8 nM | Equivalent potency |
Deuterium’s kinetic isotope effect (KIE) reduces first-pass metabolism by cytochrome P450 3A4, which preferentially cleaves the non-deuterated acetate group via oxidative deacetylation. In vitro microsomal studies show a 40% decrease in degradation rate for the deuterated version ( [1] [8]). This enhances bioavailability without altering receptor affinity, as confirmed by identical IC~50~ values for DAT in rat synaptosomes ( [8]).
Mass spectrometric differentiation exploits the 3 Da mass shift, enabling simultaneous quantification of both compounds in biological matrices. Fourier-transform infrared (FTIR) spectroscopy further distinguishes them via C-D stretching vibrations at ~2,100 cm⁻¹, absent in the non-deuterated analog ( [1] [7]).
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: